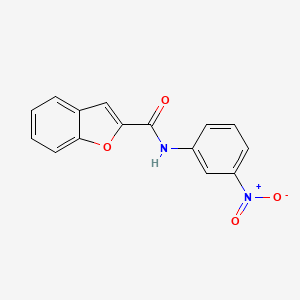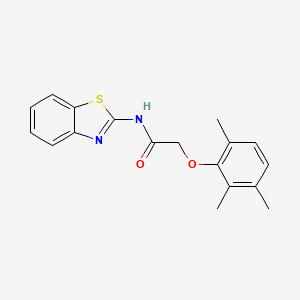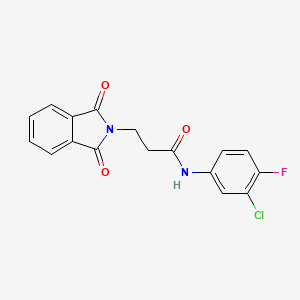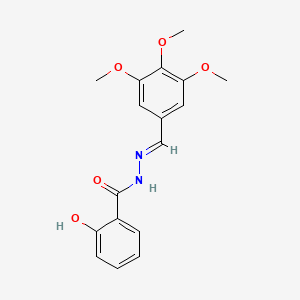
N-(3-nitrophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-nitrophenyl)-1-benzofuran-2-carboxamide” is likely to be an organic compound containing a benzofuran group, which is a heterocyclic compound, and a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-(3-nitrophenyl)cinnamamide” have been synthesized and their crystal structures determined by single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as has been done for similar compounds . The compound would likely have a complex structure due to the presence of the benzofuran and nitrophenyl groups .Applications De Recherche Scientifique
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, including those with nitro substituents, have been investigated for their corrosion inhibition capabilities on mild steel in acidic conditions. These studies reveal that the presence of nitro groups impacts the inhibition efficiency, with experimental and computational findings suggesting that these compounds serve as effective corrosion inhibitors. Such applications are significant in extending the lifespan of metals in corrosive environments (Mishra et al., 2018).
Chemosensors for Cyanide Detection
A series of N-nitrophenyl benzamide derivatives have been developed as chemosensors for the detection of cyanide ions in aqueous solutions. Their high selectivity for cyanide ions makes them valuable for monitoring cyanide concentrations in various samples, highlighting their importance in environmental and safety applications (Sun, Wang, & Guo, 2009).
Crystal Structure Analysis
Research on the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide provides insights into the arrangement and interactions of molecules in solid form. Understanding the crystal structure is crucial for designing materials with specific properties, contributing to the fields of materials science and pharmaceuticals (Saeed, Hussain, & Flörke, 2008).
Catalytic Hydrolysis
The catalytic properties of zinc(II)/ketoxime systems for the hydrolysis of organonitriles to carboxamides, including benzyl and phenyl nitriles, have been explored. These findings are significant for synthetic chemistry, offering a novel and efficient method for producing carboxamides, which are valuable intermediates in the synthesis of various pharmaceuticals (Kopylovich et al., 2002).
Two-Photon Uncaging
A new chromophore, 2-(4-nitrophenyl)benzofuran, has been designed for two-photon uncaging using near-IR light. This chromophore's efficiency in uncaging reactions underlines its potential for applications in physiological studies, where precise spatiotemporal control of biochemical processes is required (Komori et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(14-8-10-4-1-2-7-13(10)21-14)16-11-5-3-6-12(9-11)17(19)20/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDLPOBYGFETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
